molecular formula C13H7NO6 B1240194 1,8-DI-Hydroxy-4-nitro-xanthen-9-one

1,8-DI-Hydroxy-4-nitro-xanthen-9-one

Cat. No. B1240194
M. Wt: 273.2 g/mol
InChI Key: ZOHCDJRFYXKEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-dihydroxy-4-nitroxanthen-9-one is a member of the class of xanthones that is xanthen-9-one substituted at position 4 by a nitro group and at positions 1 and 8 by hydroxy groups. It has a role as a protein kinase inhibitor. It is a member of xanthones, a polyphenol and a C-nitro compound.

Scientific Research Applications

Synthesis and Characterization

  • Nitration and Reduction Processes : Nitration and reduction processes are involved in the synthesis of xanthene derivatives, which are related to 1,8-DI-Hydroxy-4-nitro-xanthen-9-one. These processes yield compounds with potential applications in various fields of chemistry (Huang Mei-qi, 2014).

Biological Applications

  • DNA Adduct Formation : Studies have shown that certain nitroaromatic hydrocarbons, similar in structure to xanthenes, can metabolize to form DNA-bound adducts, indicating potential genotoxic effects (P. Howard et al., 1983).

Chemical Applications

  • Development of Novel Fluorescence Probes : Research has been conducted on developing novel fluorescence probes using xanthene derivatives. These probes can detect reactive oxygen species and distinguish specific species, highlighting their utility in chemical and biological investigations (Ken-ichi Setsukinai et al., 2003).
  • Preparation Techniques : Advanced preparation techniques for xanthene derivatives have been explored, emphasizing efficient synthesis processes relevant to 1,8-DI-Hydroxy-4-nitro-xanthen-9-one (Fang Chen, 2015).

Analytical Chemistry

  • pH Indicators : Xanthenes have been used as a platform for designing dual-mode indicators for pH measurements, useful in various analytical chemistry applications (Emmanuel E. Nekongo et al., 2012).

Environmental and Material Science

  • Corrosion Inhibition : Some studies focus on synthesizing compounds related to xanthenes for use as corrosion inhibitors in acidic media, indicating potential applications in material science and engineering (N. Arrousse et al., 2021).

Antimicrobial Activity

  • Antibacterial Activity : Certain xanthene derivatives have been found to possess significant antibacterial activity against various bacteria, suggesting potential applications in the development of new antimicrobial agents (R. Retnosari et al., 2021).

properties

Product Name

1,8-DI-Hydroxy-4-nitro-xanthen-9-one

Molecular Formula

C13H7NO6

Molecular Weight

273.2 g/mol

IUPAC Name

1,8-dihydroxy-4-nitroxanthen-9-one

InChI

InChI=1S/C13H7NO6/c15-7-2-1-3-9-10(7)12(17)11-8(16)5-4-6(14(18)19)13(11)20-9/h1-5,15-16H

InChI Key

ZOHCDJRFYXKEQW-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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